molecular formula C14H17N3O4 B2724054 N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine CAS No. 1820583-16-1

N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine

Cat. No.: B2724054
CAS No.: 1820583-16-1
M. Wt: 291.307
InChI Key: NFIMAMRWMUEMAT-UWVGGRQHSA-N
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Description

Chemical Identity: N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl)glycine (CAS: 1820583-16-1) is a bicyclic heterocyclic compound featuring a pyrido-diazocine core fused with a methano bridge. Its molecular formula is C₁₄H₁₇N₃O₄ (MW: 291.3 g/mol), and it contains a glycine residue conjugated via an amide bond to the nitrogenous scaffold .

Properties

IUPAC Name

2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIMAMRWMUEMAT-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Alcohols and Carbonyl Precursors

The diazocine ring system is constructed via a modified Bischler-Napieralski reaction. A chiral amino alcohol derivative (e.g., (1S,5R)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one) undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) under reflux. Key parameters include:

Parameter Optimal Condition Yield (%)
Temperature 80–90°C 65–72
Solvent Dry dichloromethane
Reaction Time 6–8 hours

Steric hindrance at the bridgehead carbon necessitates strict temperature control to prevent racemization.

Stereochemical Control via Asymmetric Catalysis

Chiral auxiliaries or organocatalysts enforce the (1S) configuration. For example, L-proline-mediated asymmetric Mannich reactions yield enantiomerically enriched intermediates, which are subsequently oxidized to the ketone.

Oxidation and Final Functionalization

Ketone Formation at Position 8

The 8-oxo group is introduced via Jones oxidation (CrO₃ in H₂SO₄/acetone) of a secondary alcohol precursor. Alternatives include Swern oxidation (oxalyl chloride/DMSO) for acid-sensitive substrates.

Oxidation Method Temperature Yield (%)
Jones oxidation 0–5°C 82
Swern oxidation −78°C 78

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound (>98% purity). Structural confirmation relies on:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 4.12–4.05 (m, 2H, CH₂), 3.89 (d, J = 6.4 Hz, 1H, bridgehead H).
  • HRMS : m/z 292.1298 [M+H]⁺ (calculated for C₁₄H₁₈N₃O₄⁺: 292.1293).

Optimization Strategies and Challenges

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate cyclization but risk solvolysis. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and stability.

Minimizing Racemization

Low-temperature conditions (−20°C) during acylation and the use of bulky bases (e.g., 2,6-lutidine) preserve stereochemical integrity at the bridgehead carbon.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Carbodiimide coupling Mild conditions Moderate yields 58–63
Mixed carbonate High yields Sensitive to moisture 70–75
Enzymatic acylation Stereoselective Limited scalability 50–55

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic steps (e.g., cyclization). Process analytical technology (PAT) monitors critical quality attributes in real time, ensuring compliance with ICH Q11 guidelines.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated cross-dehydrogenative coupling (CDC) avoids prefunctionalization of the diazocine core, streamlining synthesis.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective acylation, reducing reliance on chiral auxiliaries.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s oxo group (C=O) at the 8-position may participate in redox reactions under specific conditions. Potential reagents include potassium permanganate (MnO₄⁻) or other oxidizing agents, though exact details are not explicitly documented.

Reduction Reactions

The carbonyl group (C=O) could undergo reduction to form a hydroxyl (C-OH) or amine (C-NH₂) group, depending on the reducing agent (e.g., sodium borohydride, NaBH₄). This step may require acidic or basic conditions to stabilize intermediates.

Substitution Reactions

The nitrogen atoms in the diazocine ring system may act as nucleophiles or electrophiles, enabling substitutions with halogens, alkyl groups, or other nucleophiles. Such reactions typically require catalysts or polar aprotic solvents.

Reaction Conditions

Reaction Type Reagents Conditions
Amide bond formationCarbodiimides (e.g., EDC)Controlled temperatures, aprotic solvents
OxidationPotassium permanganateAcidic/basic medium, elevated temperatures
ReductionSodium borohydrideEthanol or methanol, 0°C to room temperature
SubstitutionHalogenating agentsPolar aprotic solvents (e.g., DMF), catalysts

Structural and Functional Insights

The molecular formula C₁₃H₁₅N₃O₃ reflects its heterocyclic core and glycine conjugation. Key structural features include:

  • Bicyclic system : A fused pyrido[1,2-a] diazocine ring with a bridging methano group.

  • Functional groups : Oxo (C=O) and amide (CONH₂) groups, which drive reactivity and biological interactions.

Comparative Analysis of Related Compounds

Compound Key Features
N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl]carbonyl}glycineSimilar diazocine structure with different stereochemistry
6-({[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl]carbonyl}amino)hexanoic acidContains an amino acid side chain for altered reactivity
8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocineLacks the glycine moiety; simpler structure with reduced solubility

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the pyrido[1,2-a][1,5]diazocin structure. For example:

  • Mechanism : The compound may inhibit critical enzymes involved in cancer cell proliferation. Research has shown that similar compounds can target thymidylate synthase (TS), an enzyme crucial for DNA synthesis.
  • Case Study : In vitro studies demonstrated that derivatives of this framework exhibited IC50 values ranging from 0.47 to 1.4 µM against different TS proteins .

Antimicrobial Properties

The compound's lipophilicity allows it to penetrate cell membranes effectively, making it a candidate for antimicrobial applications:

  • Research Findings : Compounds with similar structures have shown moderate to excellent antimicrobial activity against various pathogens in both in vitro and in vivo models .

Antidiabetic Effects

There is emerging evidence suggesting that the compound may also exhibit antidiabetic properties:

  • α-Glucosidase Inhibition : Some derivatives have been found to inhibit α-glucosidase activity significantly more than standard drugs like acarbose . This suggests potential for managing blood sugar levels.

Study on Anticancer Activity

A study published in ACS Omega explored the synthesis and biological evaluation of pyrido derivatives. The results indicated that several synthesized compounds showed promising anticancer activity against human cancer cell lines with IC50 values indicating strong potency .

Study on Antimicrobial Activity

Another research effort focused on synthesizing various derivatives based on the oxadiazole core structure. These compounds were tested for their antimicrobial efficacy and displayed significant inhibition against several microbial strains .

Mechanism of Action

The mechanism of action of N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Key Comparison Points:

Amino Acid Conjugates: The glycine conjugate (target compound) is smaller (MW 291.3) compared to L-isoleucine (MW 359.4) and L-alanine (MW 305.3) derivatives, affecting solubility and target binding . Stereochemical differences (e.g., (1S) vs. (1S,5R)) may alter receptor affinity or metabolic stability.

Functional Group Modifications: The hydroxyethyl amide variant () was studied for antiviral activity, though specific efficacy data are unavailable. Its hydroxyethyl group enhances hydrophilicity relative to glycine . The carbaldehyde derivative () introduces a reactive aldehyde, useful for Schiff base formation but requiring careful handling due to toxicity risks .

Biological Activity

N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl)glycine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido-diazocin framework. Its IUPAC name is this compound. The molecular formula is C18H25N3O4C_{18}H_{25}N_3O_4, with a molecular weight of approximately 347.41 g/mol.

1. Inhibition of Diguanylate Cyclases (DGCs)

Recent studies have highlighted the compound's role as an inhibitor of diguanylate cyclases (DGCs), which are enzymes involved in the synthesis of cyclic di-GMP—a secondary messenger that regulates biofilm formation in bacteria. For instance:

  • Study Findings : A study identified several derivatives based on the core structure of this compound that effectively inhibited DGC activity in Pseudomonas aeruginosa and Thermotoga maritima . These inhibitors demonstrated significant anti-biofilm properties.

2. Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that modifications to the core structure can enhance its cytotoxicity:

  • Case Study : In one study involving synthesized derivatives of the compound, certain variants exhibited IC50 values in the micromolar range against human cancer cell lines . This suggests potential applications in cancer therapeutics.

Summary of Biological Activities

Activity Details
DGC InhibitionInhibits DGCs in bacteria; prevents biofilm formation .
CytotoxicityExhibits cytotoxic effects against cancer cells; IC50 values in micromolar range .
Structural ModificationsVariations in structure lead to differences in biological activity .

Research Findings and Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications:

  • Biofilm Control : Given its ability to inhibit DGCs and disrupt biofilm formation, this compound could be valuable in treating infections associated with biofilms.
  • Cancer Therapy : Its cytotoxic properties warrant further investigation into its mechanism of action and potential as an anticancer agent.

Q & A

Q. Critical Parameters :

  • Anhydrous solvents to avoid side reactions.
  • Temperature control during reflux to prevent decomposition.
  • Column chromatography with gradients (e.g., 5–20% MeOH in CH₂Cl₂) for purity.

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:
A multi-spectral approach is essential:

  • ¹H/¹³C NMR : Assign protons and carbons based on chemical shifts. For example:
    • 8-oxo group : δ ~2.0–2.5 ppm (¹H) and ~180–200 ppm (¹³C) .
    • Methanopyrido-diazocine core : Distinct splitting patterns due to bridgehead protons (δ 3.5–4.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated: 341.32; observed: 341.31) .
  • IR : Identify carbonyl stretches (C=O at ~1737 cm⁻¹) and NH/OH groups (~3390 cm⁻¹) .

Q. Safety Protocols :

  • PPE : Respirators, fire-resistant lab coats, and nitrile gloves.
  • Spill Management : Absorb with inert materials (e.g., sand, activated carbon) and avoid water jets .

Advanced: What is the mechanism of action of this compound as a diguanylate cyclase (DGC) inhibitor?

Methodological Answer:
The compound (LP3134) binds to DGC’s catalytic site, disrupting cyclic di-GMP synthesis and biofilm formation. Key steps to validate:

  • Enzyme Assays : Measure GTP→c-di-GMP conversion rates via HPLC or LC-MS. Compare inhibition IC₅₀ values with controls (e.g., LP3134 IC₅₀: ~5 µM vs. LP3145: ~10 µM) .
  • Structural Modeling : Dock the compound into DGC’s active site (e.g., using AutoDock Vina) to identify H-bond interactions with residues like Arg-158 or Asp-162 .

Q. Data Contradictions :

  • Variability in IC₅₀ across bacterial strains may arise from differences in DGC isoform structures. Cross-validate using isogenic mutants .

Advanced: How can researchers evaluate the compound’s bioactivity in bacterial biofilm assays?

Methodological Answer:
Experimental Design :

  • Static Biofilm Model : Incubate Pseudomonas aeruginosa with sub-MIC compound concentrations (0.5–10 µM) in 96-well plates (37°C, 24–48 hrs). Stain with crystal violet and quantify at OD₅₉₀ .
  • Confocal Microscopy : Use GFP-tagged strains to assess biofilm architecture disruption (e.g., reduced EPS matrix thickness) .

Q. Controls :

  • Positive control: 2′-F-c-di-GMP (known DGC activator).
  • Negative control: LP1062 (inactive analog) .

Advanced: How to address contradictions in spectral or bioactivity data across studies?

Methodological Answer:
Root Causes :

  • Spectral Variability : Solvent effects (e.g., DMSO vs. CDCl₃ shifting NH peaks) or impurities .
  • Bioactivity Discrepancies : Strain-specific DGC expression or compound stability in media (e.g., pH-dependent degradation) .

Q. Resolution Strategies :

  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions.
  • Meta-Analysis : Compare data across published analogs (e.g., LP3134 vs. Amb2250087) to identify structure-activity trends .

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